![molecular formula C9H8ClN3O2 B2383388 Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 1250998-26-5](/img/structure/B2383388.png)

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

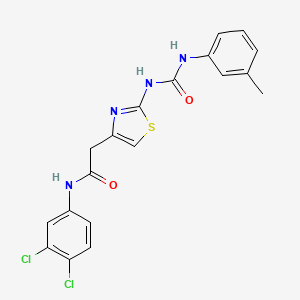

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound with the molecular weight of 225.63 . It is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of imidazo[1,5-a]pyrimidines from 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate can be represented by the InChI code: 1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is a yellow to brown solid .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate and similar compounds have been used in the synthesis of various heterocyclic compounds. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, have been studied for their potential anti-inflammatory and analgesic properties (Abignente et al., 1984).

- A study by Novinson et al. (1974) focused on the synthesis of various imidazo[1,5-a]pyrimidine-8-carboxamides, highlighting the chemical reactivity and potential for creating novel compounds with ethylacetoacetate and other β-dicarbonyl compounds (Novinson et al., 1974).

Chemical Modifications and Derivatives

- Research by Lebed' et al. (2013) demonstrated the synthesis of functionalized imidazo[1,5-c]pyrimidine derivatives, indicating the versatility of these compounds in creating diverse chemical structures. This study particularly highlighted the role of ethyl 6-azidomethyl-1,2,3,4-tetrahydro-4-R-2-oxo-5-pyrimidinecarboxylates in the synthesis process (Lebed' et al., 2013).

Potential Pharmaceutical Applications

- The work by Abignente et al. (1982) explored the anti-inflammatory potential of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized using ethyl 2-chloroacetoacetate and 2-aminopyridines. This study emphasizes the relevance of these compounds in medicinal chemistry (Abignente et al., 1982).

- Similarly, Farag et al. (2008) investigated the antimicrobial potential of various pyrimidine derivatives, including those synthesized using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a compound related to ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate (Farag et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGUFWHUAWJDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=CN2C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)

![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)